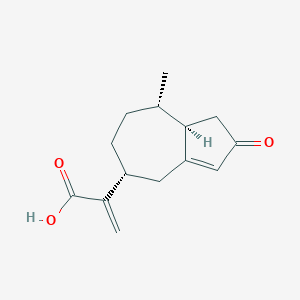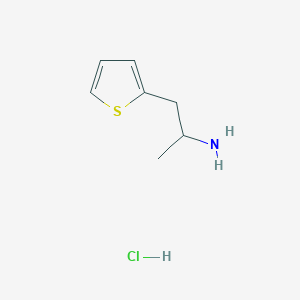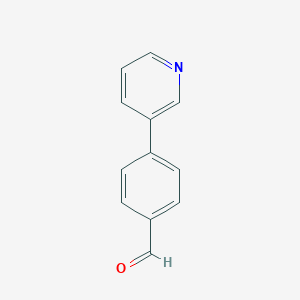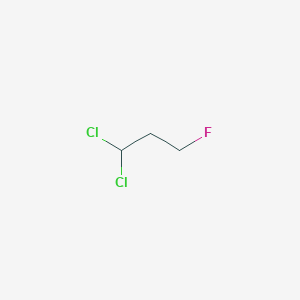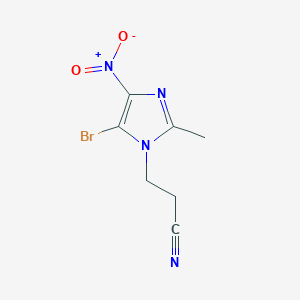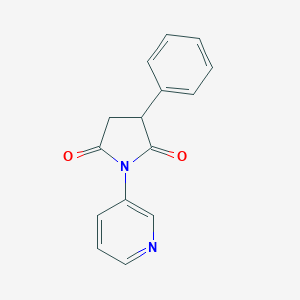
N-(3-Pyridyl)-3-phenylsuccinimide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Pyridyl)-3-phenylsuccinimide, commonly known as 'NPS', is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It is a white crystalline powder that is soluble in organic solvents and has a molecular formula of C16H12N2O. NPS has been extensively studied for its potential applications in various fields, including pharmacology, medicinal chemistry, and neuroscience.
Wirkmechanismus
The mechanism of action of NPS is not fully understood, but it is believed to modulate the activity of GABA receptors in the brain. GABA is an inhibitory neurotransmitter that is involved in the regulation of anxiety, depression, and sleep. NPS has been shown to enhance the activity of GABA receptors, leading to anxiolytic and sedative effects.
Biochemical and Physiological Effects:
NPS has been shown to exhibit a range of biochemical and physiological effects. In animal studies, NPS has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. It has also been shown to modulate the activity of GABA receptors, leading to anxiolytic and sedative effects. In addition, NPS has been shown to exhibit neuroprotective properties, which may have potential applications in the treatment of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
NPS has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable under normal laboratory conditions and can be stored for extended periods. However, NPS has some limitations for lab experiments. It is toxic in high doses and requires careful handling. In addition, the mechanism of action of NPS is not fully understood, which may limit its potential applications in some areas of research.
Zukünftige Richtungen
There are several future directions for the study of NPS. One area of research is the development of novel compounds based on the structure of NPS, which may exhibit improved pharmacological properties. Another area of research is the investigation of the mechanism of action of NPS, which may lead to a better understanding of its potential applications. In addition, the study of NPS in animal models of neurodegenerative disorders may provide insights into its potential therapeutic applications.
Synthesemethoden
The synthesis of NPS involves the reaction of 3-pyridinecarboxylic acid with phenylsuccinic anhydride in the presence of a catalyst. The reaction mixture is then heated and refluxed to obtain NPS in high yield. The purity of the compound can be further enhanced by recrystallization.
Wissenschaftliche Forschungsanwendungen
NPS has been extensively studied for its potential applications in various fields of scientific research. In pharmacology, NPS has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. It has also been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. In medicinal chemistry, NPS has been used as a building block for the synthesis of various biologically active compounds. In neuroscience, NPS has been shown to modulate the activity of GABA receptors, which are implicated in the regulation of anxiety, depression, and sleep.
Eigenschaften
CAS-Nummer |
125709-33-3 |
|---|---|
Produktname |
N-(3-Pyridyl)-3-phenylsuccinimide |
Molekularformel |
C15H12N2O2 |
Molekulargewicht |
252.27 g/mol |
IUPAC-Name |
3-phenyl-1-pyridin-3-ylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C15H12N2O2/c18-14-9-13(11-5-2-1-3-6-11)15(19)17(14)12-7-4-8-16-10-12/h1-8,10,13H,9H2 |
InChI-Schlüssel |
JYHMYXSDHJOVOI-UHFFFAOYSA-N |
SMILES |
C1C(C(=O)N(C1=O)C2=CN=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
C1C(C(=O)N(C1=O)C2=CN=CC=C2)C3=CC=CC=C3 |
Andere CAS-Nummern |
125709-33-3 |
Synonyme |
N-(3-pyridyl)-3-phenylsuccinimide NPPS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





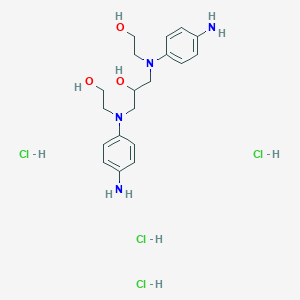
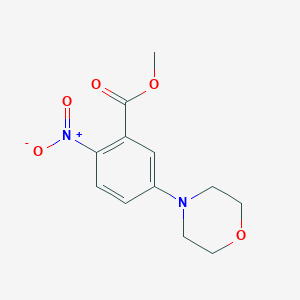

![2-(4-Aminophenyl)imidazo[1,2-a]pyridin-6-amine](/img/structure/B163984.png)
